Octadecyl ferulate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

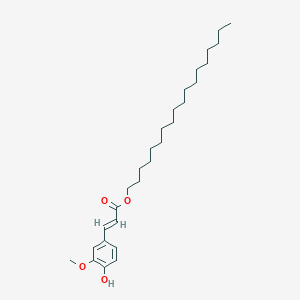

Octadecyl ferulate belongs to the class of compounds known as coumaric acids and derivatives . These are aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring . The compound is also known as octadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate .

Synthesis Analysis

This compound was synthesized using a solid acid catalyst and monitored using Supercritical Fluid Chromatography . The synthesis process was efficient, resulting in a 42% yield . In another study, a mechanoenzymatic method was employed for the synthesis of starch ferulate, which could provide insights into the synthesis of this compound .

Molecular Structure Analysis

The molecular weight of this compound is 446.67142000 and its formula is C28 H46 O4 . The structure of ferulates, including this compound, has been studied for their antioxidant activity . The presence of a hydrophobic OCH group in ferulic acid, a component of this compound, has been found to be important for its antioxidant activity .

Chemical Reactions Analysis

Ferulates, including this compound, exhibit antioxidant activity in response to free radicals . One hydrogen atom from their hydroxyl group can react with a free radical . In a lipid system, iso-ferulic acid showed weak antioxidant activity, while other ferulates exhibited much stronger, yet similar, activities .

Physical And Chemical Properties Analysis

This compound has melting/solidification phase transitions at 67 and 39°C, respectively . It is soluble in lipids , making it a desirable functional compound due to the high susceptibility to the deterioration of lipid-rich food products .

Wirkmechanismus

Ferulic acid, a component of octadecyl ferulate, has been widely studied for its beneficial health properties against inflammations, diabetes, cancer, cardiovascular disease, and Alzheimer’s disease . As a potent scavenger of free radicals, ferulic acid attenuates oxidative stress, which is responsible for lowering elevated blood pressure through improved endothelial function and increased bioavailability of nitric oxide in the arterial vasculature .

Zukünftige Richtungen

Due to the increase in the consumption of highly processed food in developed countries, as well as a growing number of foodborne diseases, exploration of new food additives is an issue focusing on scientific attention and industrial interest . Functional compounds with lipophilic properties, like octadecyl ferulate, are remarkably desirable due to the high susceptibility to the deterioration of lipid-rich food products . This underscores the vast potential of mechanoenzymatic techniques to revolutionize the rapid and sustainable synthesis of compounds like this compound .

Eigenschaften

CAS-Nummer |

64190-81-4 |

|---|---|

Molekularformel |

C28H46O4 |

Molekulargewicht |

446.7 g/mol |

IUPAC-Name |

octadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C28H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-32-28(30)22-20-25-19-21-26(29)27(24-25)31-2/h19-22,24,29H,3-18,23H2,1-2H3/b22-20+ |

InChI-Schlüssel |

SESLBPIXVOYQJJ-LSDHQDQOSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |

SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B3192607.png)

![4-Chloro-2-[(5-Chloroquinolin-8-Yl)oxy]phenol](/img/structure/B3192659.png)

![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B3192671.png)